2-(2,4-Difluorophenoxy)-5-fluoroaniline

Lipophilicity Drug-likeness Medicinal chemistry

2-(2,4-Difluorophenoxy)-5-fluoroaniline (CAS 152666-72-3) is a trisubstituted fluorinated aniline derivative characterized by a 2,4-difluorophenoxy ether bridge and a meta-fluoro substituent on the aniline ring (C₁₂H₈F₃NO, MW 239.19 g/mol). Its predicted physicochemical properties include a LogP of 3.49, a pKa of 2.75±0.10, and a boiling point of 264.6±40.0 °C.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 152666-72-3
Cat. No. B1329069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenoxy)-5-fluoroaniline
CAS152666-72-3
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H8F3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2
InChIKeyJYTGKQHEJMBCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenoxy)-5-fluoroaniline (CAS 152666-72-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-(2,4-Difluorophenoxy)-5-fluoroaniline (CAS 152666-72-3) is a trisubstituted fluorinated aniline derivative characterized by a 2,4-difluorophenoxy ether bridge and a meta-fluoro substituent on the aniline ring (C₁₂H₈F₃NO, MW 239.19 g/mol). Its predicted physicochemical properties include a LogP of 3.49, a pKa of 2.75±0.10, and a boiling point of 264.6±40.0 °C . The compound is commercially supplied at ≥95% or 98% purity by multiple vendors, including Santa Cruz Biotechnology (sc-304953, $294/500 mg), Matrix Scientific ($195/500 mg), and Leyan (Cat. 2283656, 98%) . As a primary aromatic amine with a unique difluorophenoxy-fluoroaniline scaffold, it serves as a versatile synthetic building block for constructing kinase inhibitor cores, PDE4-targeted libraries, and agrochemical intermediates, where precise fluorination patterning directly impacts target engagement and metabolic stability [1][2].

Why 2-(2,4-Difluorophenoxy)-5-fluoroaniline (152666-72-3) Cannot Be Substituted by Common In-Class Analogs


The 2-(2,4-difluorophenoxy)aniline scaffold is shared across a family of building-block analogs differentiated solely by the 5-position substituent on the aniline ring (‒H, ‒F, ‒Cl, ‒CH₃, ‒CF₃). These subtle atomic variations produce significant divergences in electron density distribution, lipophilicity, amine nucleophilicity, and metabolic liability—parameters that cascade into substantially different pharmacokinetic and pharmacodynamic outcomes when the fragment is elaborated into a final bioactive molecule. Substituting 2-(2,4-difluorophenoxy)-5-fluoroaniline with its non-fluorinated, chloro, methyl, or trifluoromethyl counterparts without re-optimizing the downstream SAR can alter target binding (e.g., BRD4 IC₅₀ shifts >10-fold between 5-F and 5-Cl in related chemotypes [1]), modify metabolic soft-spot susceptibility (CYP450-mediated oxidation at the 5-position is blocked by fluorine but activated by methyl groups ), and shift LogD by 0.5–1.5 units, fundamentally changing permeability and solubility profiles [2]. The quantitative evidence below details the measurable extent of these differences.

Quantitative Differentiation Evidence: 2-(2,4-Difluorophenoxy)-5-fluoroaniline vs. Closest Analogs


Lipophilicity Modulation: LogP and Predicted Membrane Permeability vs. Non-Fluorinated Parent

2-(2,4-Difluorophenoxy)-5-fluoroaniline (XLogP3-AA = 3.1) exhibits a +0.5 unit increase in computed LogP relative to the non-fluorinated analog 2-(2,4-difluorophenoxy)aniline (estimated XLogP3-AA ~2.6) [1]. This increment corresponds to approximately 2–3× higher predicted membrane permeability based on established LogP–permeability correlations [2]. In contrast, the 5-chloro analog (predicted LogP ~3.3) and the 5-trifluoromethyl analog (estimated LogP ~3.8) overshoot the typical CNS drug-likeness window (LogP 2–3.5), while the 5-methyl analog (LogP ~3.0) provides intermediate lipophilicity but introduces metabolic oxidation liability at the benzylic site [3].

Lipophilicity Drug-likeness Medicinal chemistry

Amine Basicity and Nucleophilicity: pKa-Driven Reactivity Differentiation for Downstream Derivatization

The predicted pKa of the aromatic amine in 2-(2,4-difluorophenoxy)-5-fluoroaniline is 2.75±0.10 , reflecting the electron-withdrawing effect of both the ortho-difluorophenoxy ether and the meta-fluoro substituent. For the non-fluorinated analog 2-(2,4-difluorophenoxy)aniline, the predicted pKa is higher (~3.5–4.0, based on the absence of the additional electron-withdrawing group [1]). This roughly 0.75–1.25 pKa unit suppression renders the 5-fluoro derivative significantly less basic and a weaker nucleophile, requiring adjusted reaction conditions for acylation, sulfonylation, or reductive amination (e.g., stronger base or longer reaction times). Conversely, the 5-chloro analog (predicted pKa ~2.9) and 5-trifluoromethyl analog (pKa ~2.2) exhibit further pKa suppression, with the 5-CF₃ analog potentially requiring protection or special activation strategies for efficient coupling [2].

Synthetic chemistry Amine reactivity Building block

Molecular Size and Heavy Atom Count: Steric and TPSA Implications for Fragment-Based Drug Design

2-(2,4-Difluorophenoxy)-5-fluoroaniline (MW = 239.19 g/mol, heavy atom count = 17, TPSA = 35.3 Ų) occupies an optimal fragment-like chemical space (MW < 250, TPSA < 60 Ų) for fragment-based screening campaigns [1]. Relative to the 5-chloro analog (MW = 255.65, Cl contributes +16.5 Da and larger van der Waals radius) and the 5-trifluoromethyl analog (MW = 289.20, +50 Da with significantly larger steric bulk), the 5-fluoro analog provides the smallest possible modification that maintains strong electron-withdrawing character while minimizing molecular weight and steric penalty . The 5-methyl analog (MW = 235.23) is lighter but introduces torsional flexibility and metabolic oxidation liability absent in the 5-fluoro compound [2].

Fragment-based drug discovery Ligand efficiency Physicochemical property

Enzymatic Inhibition Profile: Dihydroorotase Activity as a Selectivity Discriminator

2-(2,4-Difluorophenoxy)-5-fluoroaniline was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 and 10 μM compound concentration [1]. While this absolute potency is modest, the assay establishes that the compound engages the CAD (carbamoyl-phosphate synthetase 2/aspartate transcarbamylase/dihydroorotase) enzyme complex. For the 5-chloro analog, no dihydroorotase inhibition data are publicly available, indicating an unexplored selectivity space. The 5-trifluoromethyl analog has been studied primarily for kinase inhibition applications rather than pyrimidine biosynthesis targets [2]. The presence of measurable albeit weak DHOase activity for the 5-fluoro derivative, combined with the absence of data for chloro and methyl analogs, suggests a unique interaction fingerprint that may be exploited through further medicinal chemistry elaboration.

Enzyme inhibition Pyrimidine biosynthesis Anticancer target

Commercial Availability and Purity: Comparative Vendor Sourcing Landscape

2-(2,4-Difluorophenoxy)-5-fluoroaniline is stocked by at least four independent commercial vendors: Santa Cruz Biotechnology (sc-304953, $294/500 mg), Matrix Scientific ($195/500 mg), Leyan (Cat. 2283656, 98%), and Thermo Fisher/Alfa Aesar (via the N-methylbenzylamine derivative) . In contrast, the 5-chloro analog (CAS 946773-04-2) is listed by fewer vendors (primarily Santa Cruz and Chemenu), and the 5-trifluoromethyl analog (CAS 183110-79-4) shows narrower availability with longer lead times based on vendor catalog analysis . The 5-fluoro derivative's broader multi-vendor sourcing reduces single-supplier dependency risk and enables competitive pricing, with a 33% price spread observed between the highest ($294) and lowest ($195) listed prices for equivalent 500 mg quantities .

Chemical procurement Vendor comparison Supply chain

Metabolic Stability Prediction: Fluorine Blocking of CYP450-Mediated Oxidation at the 5-Position

The 5-fluoro substituent on the aniline ring of 2-(2,4-difluorophenoxy)-5-fluoroaniline occupies the para-position relative to the aniline NH₂ group, a well-characterized metabolic soft spot for CYP450-mediated hydroxylation in unsubstituted anilines. Fluorine substitution at this position is established in medicinal chemistry literature to block oxidative metabolism nearly quantitatively, as the C–F bond (bond dissociation energy ~130 kcal/mol) is substantially stronger than the C–H bond (~113 kcal/mol) and resists CYP450 hydrogen-atom abstraction [1]. In contrast, the 5-methyl analog introduces a benzylic C–H bond (BDE ~90 kcal/mol) that is highly susceptible to CYP450-mediated hydroxylation to form a primary alcohol metabolite, potentially generating reactive quinone-imine species. The 5-chloro analog is also metabolically resistant at the 5-position but carries the risk of glutathione conjugation at the C–Cl bond under certain conditions. Quantitative in vitro microsomal stability data for this specific compound are not publicly available, but the fundamental physicochemical principle of C–F bond metabolic shielding is supported by extensive comparative studies on fluorinated vs. non-fluorinated anilines [2].

Metabolic stability CYP450 metabolism Fluorine medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 2-(2,4-Difluorophenoxy)-5-fluoroaniline (152666-72-3)


1. Fragment-Based Lead Generation for Bromodomain (BRD4/BRD9) and Kinase Inhibitor Programs

The 2-(2,4-difluorophenoxy)-5-fluoroaniline scaffold maps to the hinge-binding or acetyl-lysine-binding pharmacophore of multiple epigenetic and kinase targets. The 5-fluoro substitution pattern provides an electron-deficient aromatic ring that engages in favorable π-stacking with conserved binding-site residues (e.g., BRD4 Asn140/Asn433), while the primary aniline serves as a vector for amide or sulfonamide elaboration. Fragment hit rates using this MW 239 scaffold are predicted to be higher than for heavier 5-Cl (MW 256) or 5-CF₃ (MW 289) analogs due to superior ligand efficiency metrics [1]. The compound's LogP of 3.1 positions it within the optimal fragment lipophilicity range (LogP 1–3.5) for subsequent property-based optimization, avoiding the 'molecular obesity' risk associated with higher-LogP 5-CF₃ derivatives.

2. PDE4-Targeted Library Synthesis Using the Aniline Nitrogen as a Diversification Point

Patent families including US20020151566A1 and CN-100378075-C disclose N-substituted aniline and diphenylamine analogs as selective PDE4 inhibitors for respiratory and anti-inflammatory indications [2]. 2-(2,4-Difluorophenoxy)-5-fluoroaniline provides an ideal core for these libraries because (a) the aniline NH₂ can be directly functionalized via reductive amination, acylation, or sulfonylation without protection/deprotection steps, (b) the difluorophenoxy group contributes to PDE4 subtype selectivity (PDE4A vs. PDE4B vs. PDE4D), and (c) the 5-fluoro substituent reduces CYP450-mediated N-dealkylation of the elaborated product relative to non-fluorinated or methyl-substituted analogs. The compound's pKa of 2.75 ensures the amine remains unprotonated under typical amide coupling conditions (pH 7–9), facilitating high-yielding parallel library synthesis.

3. Agrochemical Intermediate for Fluorinated Herbicide and Fungicide Development

The 2,4-difluorophenoxy motif is a privileged substructure in commercial agrochemicals, appearing in herbicides such as Diflufenican and in fungicidal anilide derivatives. The 5-fluoroaniline variant offers enhanced environmental persistence through reduced soil microbial degradation at the 5-position (C–F vs. C–H) compared to non-halogenated analogs [3]. For industrial agrochemical discovery teams, the compound's multi-vendor availability (≥4 suppliers) and competitive pricing ($195–$294 per 500 mg) support scale-up to multigram quantities for greenhouse trials, whereas the narrower supply base for the 5-Cl and 5-CF₃ analogs introduces procurement risk for kilogram-scale campaigns.

4. Pyrimidine Biosynthesis Probe Development for Anticancer and Antiparasitic Target Validation

The BindingDB-recorded dihydroorotase (DHOase) inhibition activity (IC₅₀ = 180 μM) of 2-(2,4-difluorophenoxy)-5-fluoroaniline represents a unique, albeit weak, starting point for developing chemical probes targeting the de novo pyrimidine biosynthesis pathway [4]. The CAD enzyme complex (CPS2-ATC-DHOase) is a validated target for antiproliferative therapy (e.g., leflunomide targeting DHODH downstream), and DHOase-selective probes are underdeveloped. The 5-fluoro analog is the only member of this compound series with documented DHOase engagement; structure-activity relationship expansion beginning from this scaffold, rather than the uncharacterized 5-Cl or 5-CH₃ analogs, is the logical prioritization strategy for groups initiating pyrimidine biosynthesis inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Difluorophenoxy)-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.